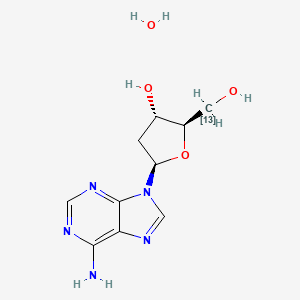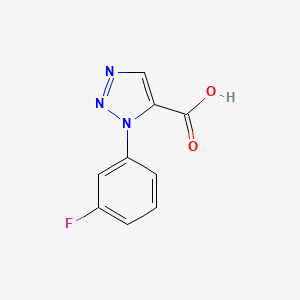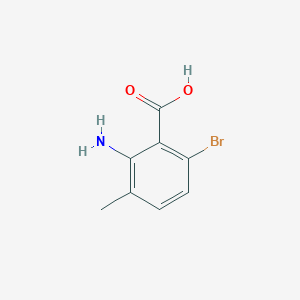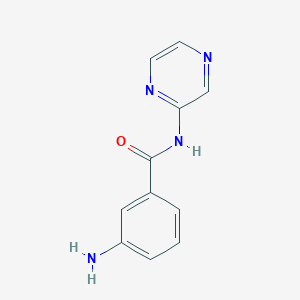![molecular formula C13H14ClN5 B1518592 5-Chlor-1-[3-(1H-Imidazol-1-yl)propyl]-1H-1,3-Benzodiazol-2-amin CAS No. 1154368-05-4](/img/structure/B1518592.png)
5-Chlor-1-[3-(1H-Imidazol-1-yl)propyl]-1H-1,3-Benzodiazol-2-amin
Übersicht
Beschreibung
5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine (CIPD) is a heterocyclic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and pharmacology. The compound has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to act as a ligand for various biological targets. CIPD is a versatile compound with a variety of potential uses in the laboratory.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Imidazolderivate zeigen nachweislich eine antibakterielle Wirkung . Sie könnten potenziell bei der Entwicklung neuer Antibiotika eingesetzt werden.
Antimykobakterielle Aktivität
Imidazolderivate weisen auch antimykobakterielle Eigenschaften auf . Dies deutet auf mögliche Anwendungen bei der Behandlung von Krankheiten hin, die durch Mykobakterien verursacht werden, wie z. B. Tuberkulose.
Entzündungshemmende Wirkung
Es wurde festgestellt, dass Imidazolverbindungen entzündungshemmende Wirkungen haben . Dies könnte sie bei der Behandlung verschiedener entzündlicher Erkrankungen nützlich machen.
Antitumoraktivität
Einige Imidazolderivate haben gegen verschiedene Zelllinien ein Antitumorpotential gezeigt . Dies deutet darauf hin, dass sie in der Krebstherapie eingesetzt werden könnten.
Antidiabetische Aktivität
Es wurde berichtet, dass Imidazolverbindungen eine antidiabetische Wirkung zeigen . Sie könnten potenziell bei der Behandlung von Diabetes eingesetzt werden.
Antioxidative Aktivität
Es wurde festgestellt, dass Imidazolderivate antioxidative Eigenschaften besitzen . Dies deutet auf mögliche Anwendungen bei der Vorbeugung von Krankheiten hin, die durch oxidativen Stress verursacht werden.
Antihelmintische Aktivität
Es wurde berichtet, dass Imidazolverbindungen eine antihelmintische Wirkung zeigen . Dies könnte sie bei der Behandlung von parasitären Wurminfektionen nützlich machen.
Antifungale Aktivität
Imidazolderivate weisen auch antifungale Eigenschaften auf . Dies deutet auf mögliche Anwendungen bei der Behandlung von Pilzinfektionen hin.
Wirkmechanismus
Target of Action
The primary targets of 5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities . They are key components to functional molecules used in a variety of everyday applications .
Mode of Action
The specific mode of action for 5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine Imidazole derivatives are known to affect a variety of biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
The specific molecular and cellular effects of 5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine The properties of imidazole derivatives, such as their solubility in water and other polar solvents, can be influenced by environmental factors .
Eigenschaften
IUPAC Name |
5-chloro-1-(3-imidazol-1-ylpropyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5/c14-10-2-3-12-11(8-10)17-13(15)19(12)6-1-5-18-7-4-16-9-18/h2-4,7-9H,1,5-6H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMYQTYKDWLZJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N2CCCN3C=CN=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate](/img/structure/B1518516.png)

![N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide](/img/structure/B1518520.png)



![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518527.png)

![Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate](/img/structure/B1518529.png)
![5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1518530.png)
